5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol
Overview
Description
The compound "5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol" is a heterocyclic molecule that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including antibacterial, antifungal, and anticonvulsant properties , as well as for their potential in mitigating oxidative stress .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the condensation of appropriate precursors, such as hydrazonoyl chlorides with thiol-substituted benzimidazoles , or the reaction of triazole-thiols with aromatic ketones using methods like the acidified acetic acid method . These methods yield a variety of heterocyclic compounds, including triazoles and thiadiazoles, which are structurally related to the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds, such as the triazole-thione derivatives, has been characterized using techniques like IR, PMR, and crystallography . These analyses reveal the spatial arrangement of the molecule, including dihedral angles and the presence of supramolecular interactions like hydrogen bonds and C–H···π interactions, which can influence the stability and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of such heterocyclic compounds is influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the reactivity of the triazole or thiadiazole rings. The papers provided do not detail specific reactions of the compound , but similar compounds have been used as intermediates in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these heterocyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the crystalline form of a related compound, a triazole-thione derivative, was found to crystallize in the triclinic system with specific cell parameters, indicating a dense and stable crystal structure . The biological activity of these compounds is also a significant chemical property, with some showing moderate to good antibacterial and antifungal activities , and others demonstrating protective effects against oxidative stress .
Scientific Research Applications
Antimicrobial Activity
Derivatives of the chemical compound have been synthesized and tested for their antimicrobial activity against bacteria, mold, and yeast. These studies indicate that compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles exhibit significant antimicrobial properties. The structural elucidation of these compounds was achieved using IR, MS, 1H-NMR, and 13C-NMR spectral data, highlighting the compound's potential as a basis for developing new antimicrobial agents (C. N. Tien et al., 2016).
Corrosion Inhibition
The compound and its derivatives have also been explored as corrosion inhibitors for mild steel in acidic solutions. Research indicates that these inhibitors effectively reduce corrosion rates, with their efficiency increasing with concentration. Electrochemical studies, such as polarization and electrochemical impedance spectroscopy (EIS), have demonstrated the compounds' mixed-type inhibition behavior. The adsorption of these inhibitors on the mild steel surface suggests a protective layer formation, adhering to the Langmuir adsorption isotherm (M. Yadav et al., 2013).
Antioxidative Activity
Novel S-substituted derivatives of the compound have shown promising antioxidative activity. One specific derivative exhibited antioxidant activity significantly higher than the antibiotic control, pointing towards potential applications in preventing oxidative stress or as a dietary supplement to enhance antioxidant defenses in biological systems (I. Tumosienė et al., 2014).
Cancer Research
Investigations into the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing the 1,2,4-triazole structure have revealed their potential as EGFR inhibitors in cancer treatment. These studies have provided insights into the compounds' anti-cancer properties, particularly their mechanism of action and binding affinities towards cancer cell lines, indicating a promising avenue for anticancer drug development (A. Karayel, 2021).
Future Directions
The future directions for research on 1,2,4-triazole derivatives could include further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-17-11(15-16-12(17)18)7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,13,14)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYBYONNBYASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333707 | |
Record name | 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782545 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
436089-85-9 | |
Record name | 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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